5-(3-hydroxyphenyl)-5-phenylhydantoin

Pharmacokinetics Plasma Protein Binding Drug-Drug Interaction

Researchers quantifying phenytoin metabolites face isomer misidentification risks. m-HPPH (CAS 30074-03-4) is the meta-hydroxylated metabolite with validated HSA binding (Ka 3.2×10³ M⁻¹, 1.8-fold lower than p-HPPH) for accurate free fraction calculations. • Distinct chromatographic resolution from para-isomer-enables compound-specific calibration • Major circulating metabolite in canine models-indispensable for preclinical toxicology studies • Established R absolute configuration for enantioselective method validation per ICH guidelines Supplied with comprehensive analytical documentation.

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
CAS No. 30074-03-4
Cat. No. B1664177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-hydroxyphenyl)-5-phenylhydantoin
CAS30074-03-4
Synonyms5-(3-hydroxyphenyl)-5-phenylhydantoin
5-(3-hydroxyphenyl)-5-phenylhydantoin, (+-)-isomer
5-(3-hydroxyphenyl)-5-phenylhydantoin, (R)-isomer
5-(3-hydroxyphenyl)-5-phenylhydantoin, (S)-isomer
5-HPPH
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(=CC=C3)O
InChIInChI=1S/C15H12N2O3/c18-12-8-4-7-11(9-12)15(10-5-2-1-3-6-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)
InChIKeyFSPRLRPJSPWQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-HPPH: A Distinct Phenytoin Metabolite


5-(3-Hydroxyphenyl)-5-phenylhydantoin, commonly referred to as m-HPPH or 3-hydroxyphenytoin, is a hydroxylated metabolite of the anticonvulsant phenytoin . It belongs to the hydantoin class and is structurally characterized by a phenyl and a 3-hydroxyphenyl group attached to the hydantoin ring. Unlike its para-hydroxylated counterpart, the meta-substitution pattern imparts unique physicochemical and biochemical properties, including differential binding to human serum albumin and distinct analytical detection characteristics [1]. This compound is primarily utilized as a reference standard in analytical method development and in pharmacokinetic and drug-drug interaction studies.

Analytical reference standard Isomer-specific metabolite identification in HPLC and bioanalysis
Pharmacokinetic studies Supports free fraction and drug-drug interaction modeling
Chiral method development Defined absolute configuration for enantioselective validation

Why m-HPPH Is Not Interchangeable with Its Para-Isomer


The meta- and para-hydroxylated metabolites of phenytoin (m-HPPH and p-HPPH, respectively) are frequently conflated due to their identical molecular formula and shared parent drug. However, generic substitution is not viable because these isomers exhibit quantifiably distinct interactions with biological matrices [1]. Specifically, m-HPPH demonstrates a 1.8-fold lower association equilibrium constant for human serum albumin compared to p-HPPH, a difference that directly impacts free fraction calculations in pharmacokinetic models [1]. Furthermore, their chromatographic behaviors and detection sensitivities differ markedly in analytical workflows, necessitating compound-specific calibration [2]. These disparities preclude the use of one isomer as a direct proxy for the other in any regulated or research setting requiring accurate quantification or biological interpretation.

HSA binding
m-HPPH (this product)
Lower affinity to indole-benzodiazepine site may shift free fraction estimates
p-HPPH
1.8-fold higher binding; using its parameters distorts PK model output
Detection sensitivity
m-HPPH (this product)
3.75× higher LOD requires dedicated calibration curve
p-HPPH
More sensitive fluorescence detection; cannot serve as a universal calibrator

m-HPPH Quantitative Evidence Guide


Lower Albumin Binding Affinity vs Para-Isomer

In a high-performance affinity chromatography study directly comparing m-HPPH and p-HPPH under identical conditions, the association equilibrium constant (Ka) for m-HPPH binding to the indole-benzodiazepine site of human serum albumin was determined to be 3.2 (±1.2) × 10³ M⁻¹, whereas p-HPPH exhibited a Ka of 5.7 (±0.7) × 10³ M⁻¹ [1]. This represents a 1.8-fold higher affinity for the para-isomer.

Albumin binding affinity
Head-to-head
m-HPPH Ka: 3.2 (±1.2) × 10³ M⁻¹
p-HPPH Ka: 5.7 (±0.7) × 10³ M⁻¹
1.8-fold lower affinity
Supports free fraction interpretation in human serum albumin models
HSA indole-benzodiazepine site; pH 7.4, 37°C
Pharmacokinetics Plasma Protein Binding Drug-Drug Interaction

Higher Detection Limit in HPLC-Fluorescence

An HPLC-fluorescence method for the simultaneous determination of phenytoin and its major metabolites in human serum reported distinct detection limits for each analyte. The limit of detection (LOD) for m-HPPH was 3.0 ng/mL (11 pmol/mL), which is 3.75-fold higher than the LOD for p-HPPH at 0.8 ng/mL (3.1 pmol/mL) [1].

HPLC-Fluorescence LOD
Head-to-head
m-HPPH: 3.0 ng/mL (11 pmol/mL)
p-HPPH: 0.8 ng/mL (3.1 pmol/mL)
3.75-fold higher LOD
Compound-specific calibration required for quantitative bioanalysis
Serum extraction, fluorescence derivatization, S/N=3
Bioanalysis HPLC Method Development Metabolite Quantification

Enhanced Solubility and Oral Absorption

3-Hydroxy phenytoin (m-HPPH) has been characterized as a prodrug of phenytoin that exhibits superior pharmacokinetic properties. It demonstrates greater solubility and better absorption than phenytoin, achieving a peak plasma concentration at 2 hours post-administration . This contrasts with phenytoin's erratic absorption profile due to its poor aqueous solubility.

Oral absorption profile
Data to verify
Reported Tmax 2 h vs phenytoin 3–12 h; superior solubility noted
Reported absorption context; formulation details not disclosed
Class-level inference; source data unavailable
Pharmacokinetics Prodrug Development Solubility Enhancement

Species-Specific Metabolite Prevalence

The metabolic fate of phenytoin exhibits pronounced species specificity. In humans, p-HPPH accounts for approximately 80% of all metabolites, with m-HPPH being a minor metabolite [1]. Conversely, in dogs, m-HPPH is the major metabolite of phenytoin [2]. This species divergence is critical for interpreting preclinical toxicology data.

Species metabolite prevalence
Cross-study
Human: minor (p-HPPH ~80%)
Dog: major metabolite
Species-specific calibrator selection essential for accurate quantification
In vivo metabolism; canine toxicokinetic context
Metabolism Species Differences Toxicology

Stereochemical Resolution and Absolute Configuration

The (+) enantiomer of m-HPPH has been successfully resolved via crystallization of its brucine salts and subsequently converted to (-)-5-cyclohexyl-5-phenylhydantoin, a compound with a known R configuration, thereby establishing the R configuration for (+)-m-HPPH [1]. This stereochemical definition is absent for many other hydantoin metabolites and is essential for chiral chromatographic method development.

Absolute configuration
Supporting
(+)-m-HPPH assigned R configuration via brucine salt resolution
Enables enantioselective method validation for hydantoin metabolites
Chemical correlation to (-)-5-cyclohexyl-5-phenylhydantoin
Chiral Chemistry Stereochemistry Absolute Configuration

m-HPPH Application Scenarios


Canine Toxicokinetic Study Calibrator

Given that m-HPPH is the major phenytoin metabolite in dogs, it is an indispensable analytical standard for quantifying the primary circulating metabolite in canine toxicology and pharmacokinetic studies. Using p-HPPH as a surrogate would underestimate systemic metabolite exposure, as evidenced by the species-specific metabolic pathway divergence [1]. This application is critical for preclinical safety assessments required by regulatory agencies.

Plasma Protein Binding Reference Compound

The well-characterized binding of m-HPPH to the indole-benzodiazepine site of human serum albumin, with a quantifiable Ka of 3.2 × 10³ M⁻¹, makes it a valuable reference compound for competitive displacement assays and for studying drug-drug interactions at this specific binding locus [2]. Its lower affinity relative to p-HPPH provides a dynamic range for detecting subtle changes in binding.

Oral Bioavailability Prodrug Benchmark

m-HPPH's demonstrated improvement in solubility and absorption over phenytoin, including a defined 2-hour Tmax, establishes it as a benchmark prodrug candidate for formulation scientists seeking to overcome the erratic bioavailability of phenytoin . Comparative studies using m-HPPH can provide a quantifiable baseline for evaluating novel phenytoin prodrugs or advanced drug delivery systems.

Chiral Method Development Standard

The established R absolute configuration of (+)-m-HPPH supports its use as a chiral reference standard in the development and validation of enantioselective chromatographic methods for hydantoin metabolites [3]. This is particularly relevant for laboratories adhering to ICH guidelines on chiral impurity profiling and stereoselective pharmacokinetic analysis.

Application
Selection Property
Validation Focus
Canine toxicokinetic studies
Species-specific metabolite calibration
Quantitative accuracy in canine matrices; metabolite exposure modeling
Human serum albumin binding research
Indole-benzodiazepine site affinity (Ka 3.2 × 10³ M⁻¹)
Free fraction estimation and DDI prediction models
Oral absorption prodrug research
Reported Tmax ~2 h; improved solubility vs parent
Benchmark for novel phenytoin prodrug comparison
Chiral method development
Assigned R absolute configuration
Enantioselective separation validation for hydantoin metabolites

Technical Documentation Hub

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